Avutometinib Potassium Demonstrates Dual RAF/MEK Inhibition with Sub-10 nM Potency Against BRAF V600E
Avutometinib potassium exhibits potent dual inhibition of RAF and MEK kinases, with IC50 values of 8.2 nM for BRAF V600E, 19 nM for wild-type BRAF, 56 nM for CRAF, and 160 nM for MEK1 in cell-free kinase assays . In contrast, the standard MEK inhibitor trametinib is a MEK1/2-selective agent with no direct RAF inhibitory activity (MEK1 IC50 = 0.7-3.4 nM; BRAF IC50 > 10,000 nM) [1]. The dual RAF/MEK inhibition of avutometinib enables vertical pathway blockade that is not achievable with trametinib or other MEK-selective inhibitors.
| Evidence Dimension | Kinase inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | BRAF V600E: 8.2 nM; BRAF: 19 nM; CRAF: 56 nM; MEK1: 160 nM |
| Comparator Or Baseline | Trametinib: MEK1/2 IC50 = 0.7-3.4 nM; BRAF IC50 > 10,000 nM (no meaningful RAF inhibition) |
| Quantified Difference | Avutometinib inhibits BRAF V600E with 8.2 nM potency; trametinib shows no measurable RAF inhibition (>1,000-fold selectivity for MEK over RAF) |
| Conditions | Cell-free kinase assays; recombinant protein kinase activity measurement |
Why This Matters
Dual RAF/MEK inhibition enables avutometinib to circumvent the compensatory RAF reactivation that limits the durability of MEK-only inhibitors like trametinib.
- [1] Yoshida T, Kakegawa J, Yamaguchi T, et al. Trametinib (GSK1120212). In: xPharm: The Comprehensive Pharmacology Reference. Elsevier; 2012. Trametinib is a reversible, highly selective allosteric inhibitor of MEK1/2 with IC50 of 0.7-3.4 nM, showing no direct inhibition of BRAF, CRAF, or other kinases. View Source
